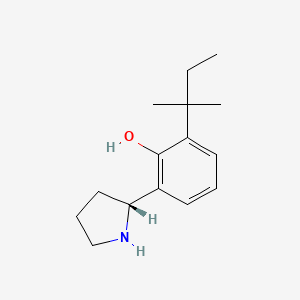
(R)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a phenol group, a pyrrolidine ring, and a tert-pentyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-pentyl group: This step may involve alkylation reactions using tert-pentyl halides or other suitable reagents.
Attachment of the phenol group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction: The compound may be reduced at various positions, depending on the reagents and conditions used.
Substitution: The phenol group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can undergo various substitution reactions as well.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the pyrrolidine ring may produce various reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Tert-butyl)-6-(pyrrolidin-2-yl)phenol
- ®-2-(Tert-pentyl)-6-(piperidin-2-yl)phenol
- ®-2-(Tert-pentyl)-6-(morpholin-2-yl)phenol
Uniqueness
®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yl)-6-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-4-15(2,3)12-8-5-7-11(14(12)17)13-9-6-10-16-13/h5,7-8,13,16-17H,4,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
YZNQCMAGIRZLRU-CYBMUJFWSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=CC(=C1O)[C@H]2CCCN2 |
Canonical SMILES |
CCC(C)(C)C1=CC=CC(=C1O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















